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Compound of Interest

Compound Name: 4-Chloro-2-ethoxyphenol

CAS No.: 18113-10-5

Cat. No.: B3040275 Get Quote

Executive Summary
4-Chloro-2-ethoxyphenol (CAS: 18113-10-5) is a halogenated phenolic ether derived from

guaethol (2-ethoxyphenol). It serves as a versatile scaffold in medicinal chemistry, particularly

in the development of monoamine reuptake inhibitors and azo-based ligands for biological

assays. Its structural integrity—balancing the lipophilic ethoxy group with the reactive chloro-

substituent—makes it a valuable building block for modulating the physicochemical properties

of drug candidates.

Nomenclature & Structural Identity
Precise nomenclature is vital to avoid confusion with structural isomers, particularly chain-

chlorinated analogs.
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Parameter Detail

IUPAC Name 4-Chloro-2-ethoxyphenol

Common Synonyms
4-Chloroguaethol; p-Chloroguaethol; 2-Ethoxy-

4-chlorophenol

CAS Registry Number 18113-10-5

Molecular Formula C₈H₉ClO₂

SMILES CCOC1=C(C=CC(Cl)=C1)O

InChI Key XZRKFIXMGXKTAF-UHFFFAOYSA-N

The "Isomer Trap": Ring vs. Chain Chlorination
A common error in database searching is confusing 4-Chloro-2-ethoxyphenol with 4-(2-

chloroethoxy)phenol (CAS 100238-55-9).

Target Compound (18113-10-5): Chlorine is attached directly to the aromatic ring at position

4. This activates the ring for further coupling (e.g., Suzuki-Miyaura) or nucleophilic

substitution.

Isomer (100238-55-9): Chlorine is on the ethyl tail. This completely changes the reactivity

profile, making it an alkylating agent rather than an aryl halide.

Nomenclature Logic Diagram
The following diagram visualizes the derivation of the name and distinguishes it from its isomer.
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Figure 1: Structural derivation and distinction between ring-chlorinated (target) and chain-

chlorinated isomers.[1][2]

Physicochemical Profile
Understanding the physical state and solubility is essential for handling and purification.
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Property Value/Description Relevance

Molecular Weight 172.61 g/mol Stoichiometric calculations.

Physical State Low-melting solid or oil
Handling requires gentle

heating or solvent transfer.

Melting Point ~20–25°C (Predicted)*
Often exists as a supercooled

liquid at RT.

Boiling Point ~240–245°C (at 760 mmHg)

High boiling point requires

vacuum distillation for

purification.

LogP (Octanol/Water) ~2.5
Moderate lipophilicity; cell-

permeable.

pKa ~9.5 (Phenolic OH)
Deprotonates in basic

conditions (pH > 10).

*Note: While the methoxy analog (4-chloroguaiacol) melts at ~37°C, the ethyl group often

lowers the melting point due to increased rotational freedom, potentially rendering it liquid at

room temperature.

Synthetic Pathways & Manufacturing
The synthesis of 4-Chloro-2-ethoxyphenol typically involves the electrophilic aromatic

chlorination of 2-ethoxyphenol (guaethol). This process must be controlled to favor the para-

isomer over the ortho-isomer.

Protocol: Selective Chlorination
Reaction Principle: The ethoxy and hydroxyl groups are ortho/para directors. The position para

to the hydroxyl group (C4) is the most nucleophilic site, favored sterically and electronically.

Reagents:

Substrate: 2-Ethoxyphenol (Guaethol).

Chlorinating Agent: Sulfuryl Chloride (
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) or N-Chlorosuccinimide (NCS).

Solvent: Dichloromethane (DCM) or Acetonitrile.

Step-by-Step Methodology:

Dissolution: Dissolve 1.0 eq of 2-ethoxyphenol in dry DCM under an inert atmosphere (

).

Cooling: Cool the solution to 0°C to suppress over-chlorination.

Addition: Dropwise addition of 1.05 eq of

. The evolution of

and

gas will be observed.

Quenching: Once TLC indicates consumption of starting material, quench with water.

Workup: Extract with DCM, wash with brine, and dry over

.

Purification: Fractional distillation under reduced pressure is required to separate the minor

ortho-isomer (6-chloro-2-ethoxyphenol).

Synthetic Workflow Diagram
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Figure 2: Electrophilic aromatic substitution pathway for the synthesis of 4-Chloro-2-
ethoxyphenol.

Applications in Drug Development
4-Chloro-2-ethoxyphenol is not just a solvent or reagent; it is a pharmacophore precursor.

Monoamine Reuptake Inhibitors
Patent literature (e.g., NL1028927C2) highlights the use of this compound in synthesizing

morpholine derivatives. These derivatives function as dual serotonin/norepinephrine reuptake

inhibitors (SNRIs), used in treating:

Depression.

Urinary incontinence.[3]

Neuropathic pain.[1][4]

Mechanism: The 4-chloro-2-ethoxyphenyl moiety mimics the di-substituted aromatic rings

found in neurotransmitters, allowing the drug to bind tightly to the transporter proteins

(SERT/NET).

Azo-Ligand Development
Research indicates its use in synthesizing azo thiazol ligands. The phenolic hydroxyl group

allows for diazonium coupling, creating highly conjugated systems used as:

Biological Probes: For tracking metal ions in cellular assays.

Anticancer Agents: Metal complexes derived from these ligands have shown cytotoxicity

against specific tumor lines.

Analytical Characterization
To validate the identity of the synthesized compound, compare against these expected spectral

signatures.

¹H NMR (CDCl₃, 400 MHz):
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1.45 (t, 3H, -OCH₂CH₃)

4.05 (q, 2H, -OCH₂CH₃)

5.50 (s, 1H, -OH, exchangeable)

6.80–6.95 (m, 3H, Aromatic protons). Note: The coupling pattern will show an ABX system
due to the 1,2,4-substitution.

Mass Spectrometry (EI):

Molecular Ion (

): m/z 172/174 (3:1 ratio due to ³⁵Cl/³⁷Cl).

Base Peak: Loss of ethyl group or CO fragment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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